3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is 1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
3. Detailed Description of the Methods of Application or Experimental Procedures The Togni reagent acts as an electrophilic CF3-transfer reagent. It forms an adduct with a nucleophilic substrate, facilitated by the σ hole on the hypervalent iodine atom in the reagent . The electronic situation can be probed by high-resolution X-ray diffraction .
1. Enantioselective Construction of Trifluoromethyl Stereogenicity This application is in the field of Organic Chemistry . The Togni reagent is used in the enantioselective construction of trifluoromethyl stereogenicity, which is an important chiral synthon for pharmaceuticals .
2. Trifluoromethylation of Non-Carbon-Centered Nucleophiles This includes sulfur-centered nucleophiles, phosphorus-centered nucleophiles, oxygen-centered nucleophiles, and nitrogen-centered nucleophiles .
3. Trifluoromethylation of Carbon-Centered Nucleophiles This includes carbonyl compounds, hydrazones, aryl and heteroaryl compounds, terminal alkynes, vinylic functionalization, quinones, allylic functionalization, additions involving external nucleophiles, heterocyclizations, carbocyclizations, and rearrangements .
1. Synthesis of Fluorinated Compounds In the field of Organic Chemistry , Togni reagents are used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
2. C-C Bond Forming Reagents Togni reagents are used as C-C bond forming reagents . This is a fundamental reaction in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .
3. Enantioselective Construction of Trifluoromethyl Stereogenicity This application is in the field of Organic Chemistry . The Togni reagent is used in the enantioselective construction of trifluoromethyl stereogenicity, which is an important chiral synthon for pharmaceuticals .
4. Trifluoromethylation of Non-Carbon-Centered Nucleophiles This includes sulfur-centered nucleophiles, phosphorus-centered nucleophiles, oxygen-centered nucleophiles, and nitrogen-centered nucleophiles .
5. Trifluoromethylation of Carbon-Centered Nucleophiles This includes carbonyl compounds, hydrazones, aryl and heteroaryl compounds, terminal alkynes, vinylic functionalization, quinones, allylic functionalization, additions involving external nucleophiles, heterocyclizations, carbocyclizations, and rearrangements .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVRBYMUOQECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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